3-(羟甲基)氧杂环-3-醇

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

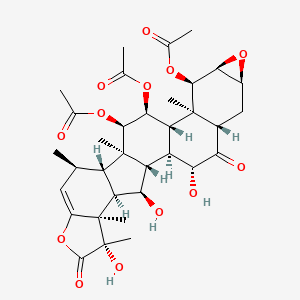

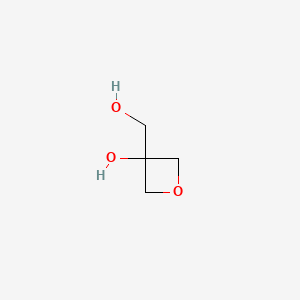

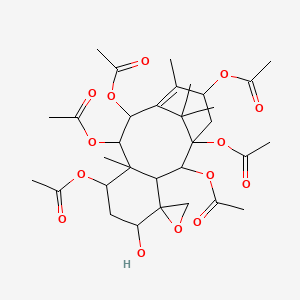

3-(Hydroxymethyl)oxetan-3-ol is a chemical compound with the molecular formula C4H8O3 . It has a molecular weight of 104.104 . It is used as a reagent in the synthesis of various compounds .

Synthesis Analysis

3-(Hydroxymethyl)oxetan-3-ol can be synthesized through a highly regioselective ring-opening reaction of terminal epoxides with 2-bromobenzoic acid, catalyzed by tetrabutylammonium bromide . Another method involves the formation of the oxetane motif from the corresponding carbonyl compound through initial formation of the epoxide followed by ring opening .Molecular Structure Analysis

The molecular structure of 3-(Hydroxymethyl)oxetan-3-ol is represented by the InChI code: 1S/C4H8O3/c5-1-4(6)2-7-3-4/h5-6H,1-3H2 . The exact mass is 104.047340 .Chemical Reactions Analysis

3-(Hydroxymethyl)oxetan-3-ol is used as a reagent in the synthesis of 5-fluoro-4,6-dialkoxypyrimidine GPR119 agonists and cyclic sulfone hydroxyethylamines as potent and selective β-site APP-cleaving enzyme 1 (BACE1) inhibitors .Physical And Chemical Properties Analysis

3-(Hydroxymethyl)oxetan-3-ol has a density of 1.4±0.1 g/cm3 . It has a boiling point of 254.6±15.0 °C at 760 mmHg . The flash point is 107.8±20.4 °C . It is a colorless transparent liquid .科学研究应用

Organic Synthesis

3-(Hydroxymethyl)oxetan-3-ol is a valuable building block in organic synthesis. Its four-membered oxetane ring is known for its ring strain, which can be exploited in various chemical reactions to construct complex molecules. For instance, it can undergo ring-opening reactions to form intermediates that are useful in synthesizing pharmaceuticals and agrochemicals .

Drug Discovery

The oxetane ring, present in 3-(Hydroxymethyl)oxetan-3-ol, is increasingly recognized for its role in drug discovery. Oxetanes can improve the pharmacokinetic properties of drug molecules, such as their solubility and stability, making them more effective in therapeutic applications .

Material Science

In material science, 3-(Hydroxymethyl)oxetan-3-ol can be used to modify the properties of polymers. By incorporating the oxetane ring into polymer chains, scientists can alter the thermal and mechanical properties of materials, which is beneficial for creating specialized plastics and resins .

Chromatography

This compound can also play a role in chromatography, particularly in the preparation of stationary phases. Its unique structure can contribute to the selectivity and efficiency of chromatographic separations, which is crucial in analytical chemistry for the purification and analysis of complex mixtures .

Chemical Synthesis Safety

The safety profile of 3-(Hydroxymethyl)oxetan-3-ol is essential for its handling and use in chemical synthesis. It is classified with precautionary statements for safe use, which must be adhered to in research and industrial settings to prevent adverse health effects .

Advanced Intermediates

Finally, 3-(Hydroxymethyl)oxetan-3-ol serves as an advanced intermediate in the synthesis of more complex chemical entities. Its reactivity allows for the introduction of various functional groups, aiding in the creation of diverse chemical libraries for screening in medicinal chemistry .

作用机制

Target of Action

Oxetanes, the class of compounds to which it belongs, are known to interact with various biological targets due to their unique structural properties .

Mode of Action

Oxetanes are known to be involved in various chemical reactions, including ring-opening reactions . These reactions can lead to changes in the structure and function of the target molecules .

Biochemical Pathways

Oxetanes are known to participate in various biochemical reactions, potentially affecting multiple pathways .

Result of Action

The unique structural properties of oxetanes can lead to various biological effects .

安全和危害

属性

IUPAC Name |

3-(hydroxymethyl)oxetan-3-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8O3/c5-1-4(6)2-7-3-4/h5-6H,1-3H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVRBHJADIOFJDI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CO1)(CO)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00693532 |

Source

|

| Record name | 3-(Hydroxymethyl)oxetan-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00693532 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

104.10 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

16563-93-2 |

Source

|

| Record name | 3-(Hydroxymethyl)oxetan-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00693532 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N,N-diMethyl-2,3,4,5-tetrahydro-1H-benzo[b]azepin-5-aMine hydrochloride](/img/structure/B595595.png)

![2-Phenyl-4H-pyrazino[2,3-d][1,3]oxazin-4-one](/img/structure/B595600.png)

![4,4'-(1,2-Ethenediyl)bis[N,N-diphenylbenzenamine]](/img/structure/B595609.png)

![Methyl 8-azabicyclo[3.2.1]octane-3-carboxylate hydrochloride](/img/structure/B595611.png)